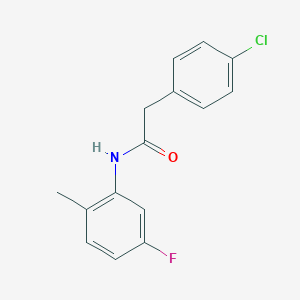
2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves reactions under specific conditions to introduce the desired substituents on the phenyl rings. While specific synthesis methods for "2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide" are not directly found, related compounds such as "2-Chloro-N-(2,4-dimethylphenyl)acetamide" and "2-Chloro-N-(4-chlorophenyl)acetamide" have been synthesized, highlighting common approaches in acetamide chemistry, such as the use of chloroacetyl chloride and various anilines in the presence of catalysts or under reflux conditions (Gowda, Foro, & Fuess, 2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including "2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide," is characterized by specific conformational features such as the orientation of substituents and the formation of intramolecular and intermolecular hydrogen bonds. Crystallographic studies on similar compounds reveal that molecules are often linked into chains or sheets through hydrogen bonding, which can influence the compound's physical and chemical properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including hydrolysis, isomerization, and cyclization, depending on their structural features and reaction conditions. Studies on related compounds demonstrate these reactions, which can lead to the formation of new compounds with different properties. For example, the hydrolysis and isomerization of E and Z isomers of similar acetamides have been thoroughly investigated, providing insights into the compound's reactivity and stability (Bernard, Letellier, Porziemsky, & Mompon, 1986).
Physical Properties Analysis
The physical properties of "2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide," such as melting point, solubility, and crystal structure, can be inferred from studies on similar acetamides. These properties are significantly influenced by the molecular structure, particularly the presence of substituents and their electronic and steric effects. Crystallographic analyses provide detailed information on the compound's solid-state structure, which is crucial for understanding its physical behavior (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including their reactivity, stability, and interactions with other molecules, are determined by their functional groups and overall molecular architecture. The presence of chloro and fluoro substituents on the phenyl rings of "2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide" can affect its electron distribution, making it susceptible to nucleophilic attacks or facilitating hydrogen bonding with other molecules. Studies on the kinetics and mechanisms of reactions involving similar compounds shed light on their chemical behavior (Bernard, Letellier, Porziemsky, & Mompon, 1986).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAKPWRVYRHQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

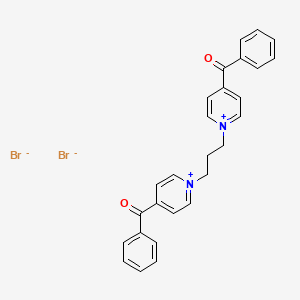
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)
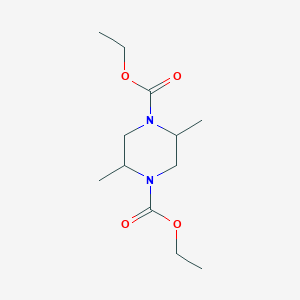
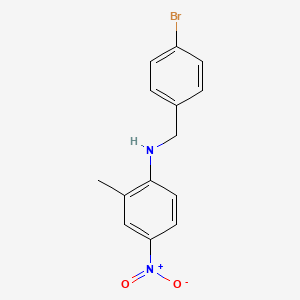
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)
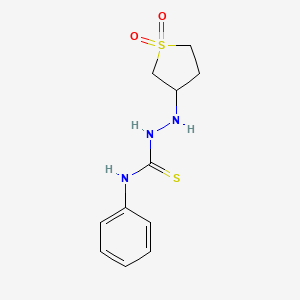
![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)
![1-ethyl-3-methyl-8-{4-[methyl(phenyl)amino]benzyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5184201.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]-2-propanol](/img/structure/B5184206.png)
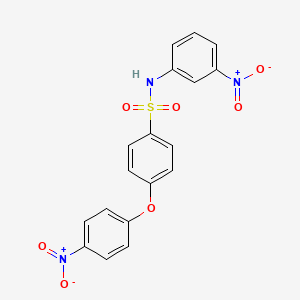
![2-{[4-(3-methylphenoxy)butyl]amino}ethanol](/img/structure/B5184223.png)
![methyl 4-(5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5184262.png)